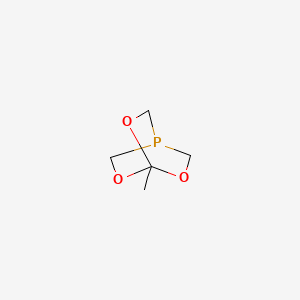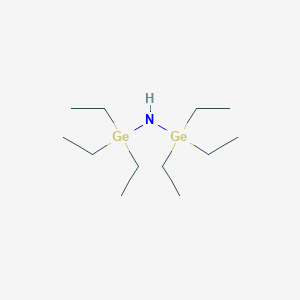
1,1'-(1,2-Dihydropyridine-3,5-diyl)di(ethan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1,2-Dihydropyridine-3,5-diyl)di(ethan-1-one) is a compound belonging to the class of dihydropyridines, which are six-membered nitrogen-containing heterocycles. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Dihydropyridines are well-known for their role as calcium channel blockers, which are widely used in the treatment of cardiovascular diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(1,2-Dihydropyridine-3,5-diyl)di(ethan-1-one) typically involves a multi-step process. One common method is the Hantzsch synthesis, which involves the cyclization of β-ketoesters, aldehydes, and ammonia or primary amines. For example, dodecyl 3-oxobutanoate can be condensed with thiophene-3-carbaldehyde, followed by a two-component Hantzsch cyclization with dodecyl 3-aminobut-2-enoate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(1,2-Dihydropyridine-3,5-diyl)di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: This reaction can convert dihydropyridines to pyridines.
Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the dihydropyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like pyridine, substituted pyridines, and pyrazine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while substitution reactions can produce a variety of substituted dihydropyridines.
Applications De Recherche Scientifique
1,1’-(1,2-Dihydropyridine-3,5-diyl)di(ethan-1-one) has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential as antimicrobial and anticancer agents.
Medicine: Dihydropyridine derivatives are used as calcium channel blockers for treating hypertension and other cardiovascular diseases.
Mécanisme D'action
The mechanism of action of 1,1’-(1,2-Dihydropyridine-3,5-diyl)di(ethan-1-one) involves its interaction with molecular targets such as calcium channels. By blocking these channels, the compound can modulate calcium influx into cells, which is crucial for various physiological processes. This action is particularly important in the cardiovascular system, where it helps to reduce blood pressure and alleviate cardiac arrhythmias .
Comparaison Avec Des Composés Similaires
1,4-Dihydropyridine: A well-known class of calcium channel blockers, including drugs like nifedipine and amlodipine.
2,6-Dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine: Another derivative with similar pharmacological properties.
Uniqueness: 1,1’-(1,2-Dihydropyridine-3,5-diyl)di(ethan-1-one) is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethan-1-one groups at the 3,5-positions of the dihydropyridine ring can enhance its interaction with molecular targets and improve its pharmacokinetic properties .
Propriétés
Numéro CAS |
25462-79-7 |
|---|---|
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
1-(5-acetyl-1,2-dihydropyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H11NO2/c1-6(11)8-3-9(7(2)12)5-10-4-8/h3-4,10H,5H2,1-2H3 |
Clé InChI |
OZMMIRXDHZUHRS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CNC1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid](/img/structure/B14700226.png)
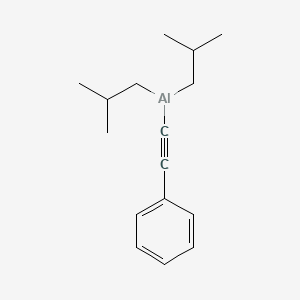
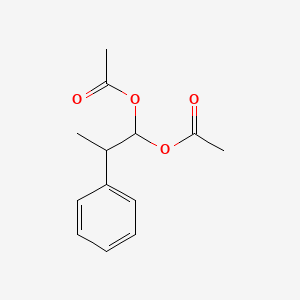
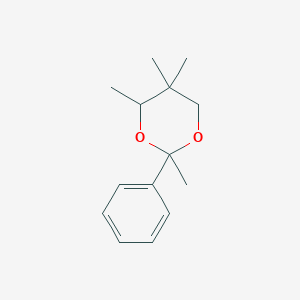
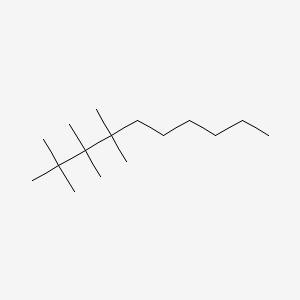
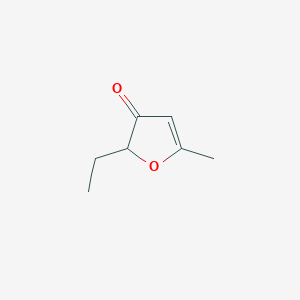



![Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate](/img/structure/B14700297.png)
![2,3-Bis(4-methoxyphenyl)-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B14700299.png)
